![molecular formula C24H20BrNO4 B557915 Fmoc-3-bromo-L-phenylalanine CAS No. 220497-48-3](/img/structure/B557915.png)
Fmoc-3-bromo-L-phenylalanine
Overview
Description
Fmoc-3-bromo-L-phenylalanine is a Fmoc protected amino acid used for proteomics research . It is a white to off-white powder . The molecular formula of Fmoc-3-bromo-L-phenylalanine is C24H20BrNO4 and it has a molecular weight of 466.30 .
Synthesis Analysis
The synthesis of Fmoc-3-bromo-L-phenylalanine involves the conversion of L-Phenylalanine to its acid chloride derivative by a suitable chemical reaction. The acid chloride compound is then reacted with Fmoc-imine to produce the (S)-N-FMOC-3-Bromophenylalanine .
Molecular Structure Analysis
The Fmoc-3-bromo-L-phenylalanine molecule contains a total of 53 bonds. There are 33 non-H bonds, 20 multiple bonds, 7 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl .
Chemical Reactions Analysis
Fmoc-3-bromo-L-phenylalanine is used in peptide synthesis . It is also used in the preparation of lifitegrast intermediate .
Physical And Chemical Properties Analysis
Fmoc-3-bromo-L-phenylalanine is a white to off-white powder . It has a molecular formula of C24H20BrNO4 and a molecular weight of 466.30 .
Scientific Research Applications
Proteomics Research
Fmoc-3-bromo-L-phenylalanine is primarily used as a Fmoc protected amino acid in proteomics research. This protection is crucial for peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where the Fmoc group protects the amino group during the coupling of amino acids to form peptides .
Antibacterial Hydrogels
This compound has been found to display antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It acts as a small molecule hydrogelator that can reduce bacterial load both in vitro and in skin wound infections of mice .
Drug Delivery Systems
Due to its gelling abilities, Fmoc-3-bromo-L-phenylalanine derivatives are used in creating low molecular weight hydrogelators . These hydrogels have potential applications in drug delivery systems, providing a matrix for controlled release of therapeutic agents .
Tissue Engineering
The self-assembling properties of Fmoc-protected phenylalanine derivatives make them suitable for use in tissue engineering . They can form scaffolds that support cell growth and tissue formation .
Biomedical Applications
The compound’s ability to form hydrogels is also explored for various biomedical applications , such as cell culture mediums where the gel provides a three-dimensional structure for cell growth and differentiation .
Structural Studies
Understanding the self-assembly process of Fmoc-phenylalanine is important for structural studies. It helps in deciphering the role of non-covalent interactions in gel formation, which is essential for designing new materials with desired properties .
Mechanism of Action
Target of Action
Fmoc-3-bromo-L-phenylalanine, also known as FMOC-PHE(3-BR)-OH, primarily targets Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA) . The compound’s antibacterial activity against Gram-negative bacteria is weaker due to its inability to cross the bacterial membrane .
Mode of Action
The compound’s mode of action is twofold. At higher concentrations, it triggers oxidative and osmotic stress, alters the membrane permeabilization and integrity, which kills gram-positive bacteria .
Biochemical Pathways
It is known that the compound reduces the levels of glutathione, a crucial antioxidant in cells . This reduction can disrupt various biochemical pathways, leading to oxidative stress and ultimately cell death .
Pharmacokinetics
It is known that the compound is a fmoc protected amino acid used for proteomics research
Result of Action
The primary result of FMOC-PHE(3-BR)-OH’s action is its antibacterial activity. It has been found to significantly reduce the bacterial load in both in vitro settings and in mouse wound infection models . The compound’s ability to trigger oxidative and osmotic stress and alter membrane permeabilization leads to the death of Gram-positive bacteria .
Action Environment
The action of FMOC-PHE(3-BR)-OH can be influenced by environmental factors. For instance, the compound’s antibacterial activity can be enhanced when combined with other antibiotics like aztreonam (AZT), which increases FMOC-PHE(3-BR)-OH’s permeability through the bacterial membrane . This suggests that the compound’s action, efficacy, and stability can be modulated by its environment.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-3-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALGTIKYXVBTAO-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370316 | |
Record name | Fmoc-3-bromo-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-3-bromo-L-phenylalanine | |
CAS RN |
220497-48-3 | |
Record name | 3-Bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220497-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fmoc-3-bromo-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.